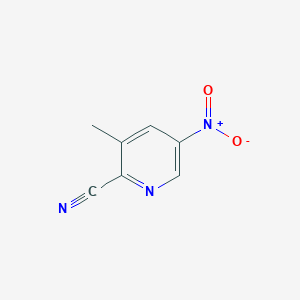

3-Methyl-5-nitropicolinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-5-nitropicolinonitrile is a chemical compound with the CAS Number: 65169-63-3 . It has a molecular weight of 163.14 and its IUPAC name is 3-methyl-5-nitro-2-pyridinecarbonitrile .

Molecular Structure Analysis

The molecular formula of 3-Methyl-5-nitropicolinonitrile is C7H5N3O2 . The InChI code is 1S/C7H5N3O2/c1-5-2-6 (10 (11)12)4-9-7 (5)3-8/h2,4H,1H3 .Physical And Chemical Properties Analysis

3-Methyl-5-nitropicolinonitrile is a solid at room temperature . It has a molecular weight of 163.14 . The density is 1.346 g/cm3 . The boiling point is 366.602ºC at 760 mmHg .科学的研究の応用

Synthesis of PHD2 Inhibitors :3-Methyl-5-nitropicolinonitrile is used in the synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising PHD2 inhibitor for treating anemia. An improved and scalable synthetic method for this compound starting from commercially available 5-bromo-3-nitropicolinonitrile is noted for its increased yield and efficiency (Lei et al., 2015).

Creation of Thieno[3,2-b]pyridine Derivatives :This chemical is involved in the preparation of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates, leading to the formation of various di(hetero)arylamines and tetracyclic compounds through palladium-catalyzed couplings and intramolecular cyclizations (Calhelha & Queiroz, 2010).

Antimicrobial and Tuberculostatic Applications :Derivatives of 3-Methyl-5-nitropicolinonitrile have been synthesized and evaluated for their antimicrobial and tuberculostatic activities. Some derivatives have shown significant activity against Gram-positive bacteria and tuberculosis, indicating potential for drug development (Gobis et al., 2022).

Synthesis of 2-Isoxazolines :It is used in the regiocontrol of nitrile oxide cycloadditions to allyl alcohols, leading to the exclusive synthesis of 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline (Kanemasa et al., 1992).

Preparation of Isotope-Labeled Derivatives :The compound plays a role in the preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives for quantifying trace levels of nitrofuran residues in foods (Delatour et al., 2003).

Antimalarial Research :It contributes to the synthesis and quantitative structure-activity relationships of compounds with antimalarial activity (Werbel et al., 1986).

Spectroscopy and Electronic Studies :Studies on the UV spectra of nitro derivatives including 3-methyl-5-nitropicolinonitrile have provided insights into the electronic interactions and steric effects of various substituents (Lorenc & Puszko, 1998).

Safety And Hazards

特性

IUPAC Name |

3-methyl-5-nitropyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-2-6(10(11)12)4-9-7(5)3-8/h2,4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSQJNWARXZFII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496642 |

Source

|

| Record name | 3-Methyl-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-nitropicolinonitrile | |

CAS RN |

65169-63-3 |

Source

|

| Record name | 3-Methyl-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)